N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide
Description
N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide is a structurally complex molecule featuring a spirocyclic core, a carboxamide group, and a cyanomethyl substituent. The spiro[2.4]heptane system introduces conformational rigidity, which can enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-9-10-17(12-5-1-2-6-12)14(18)13-11-15(13)7-3-4-8-15/h12-13H,1-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDDROFYZIAFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2CC23CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Double Allylic Alkylation of Imine Intermediates
A one-pot double allylic alkylation strategy, adapted from MDPI’s synthesis of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, enables efficient spirocycle formation. Key steps include:
- Imine Formation : Condensation of glycine analogues with aldehydes under acidic conditions.
- Catalytic Asymmetric Alkylation : Use of a chinchonidine-derived catalyst to induce stereoselectivity during allylic alkylation, achieving enantiomeric excess >90%.
- Cyclopropanation : Dibromocarbene addition to intermediate alkenes, followed by debromination via hydrogenolysis (H₂/Pd-C) to yield the spiro[2.4]heptane framework.
Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine condensation | Glycine, aldehyde, HCl (cat.), reflux | 85 |
| Allylic alkylation | Allyl bromide, chinchonidine catalyst | 78 |
| Cyclopropanation | CBr₃CO₂Na, CHCl₃, 0°C to RT | 65 |
| Debromination | H₂ (1 atm), Pd/C (10%), EtOH, RT | 92 |
Alternative Cyclopropanation Routes
Patent literature describes dibromocarbene addition to bicyclic alkenes followed by reductive debromination as a scalable alternative. For example, treatment of bicyclo[3.2.0]hept-2-ene with bromoform and a base generates dibromocarbene, which inserts into the alkene to form a dibromocyclopropane intermediate. Subsequent hydrogenolysis removes bromine atoms, yielding the spiro[2.4]heptane core.
Regioselective Cyanomethylation
The N-cyanomethyl group is introduced via nucleophilic substitution or reductive amination:
Alkylation of Secondary Amines
Treatment of N-cyclopentylspiro[2.4]heptane-2-carboxamide with bromoacetonitrile in the presence of a base (K₂CO₃) facilitates cyanomethylation:
Procedure :
- Combine N-cyclopentylspiro[2.4]heptane-2-carboxamide (1.0 equiv), bromoacetonitrile (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF.
- Heat at 60°C for 12 hours.
- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1) to isolate the product.
Yield : 75%
Reductive Amination Alternative
A two-step sequence involving:
- Condensation of the amine with glycolaldehyde cyanohydrin.
- Reduction of the imine intermediate with NaBH₃CN.
Advantage : Higher regioselectivity for secondary amines.
Analytical Characterization
Critical spectroscopic data for N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide:
Challenges and Optimization
- Spirocycle Stability : The strain inherent to the spiro[2.4]heptane system necessitates mild reaction conditions to prevent ring-opening.
- Regioselectivity : Competing N-alkylation pathways during cyanomethylation require careful stoichiometric control.
- Purification : Silica gel chromatography with hexane/EtOAc gradients effectively separates diastereomers.
Industrial Scalability
Patent disclosures highlight the use of flow chemistry for dibromocarbene generation, reducing reaction times from 24 hours to <2 hours. Additionally, catalytic asymmetric methods negate the need for chiral resolution, enhancing atom economy.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s specificity and potency.
Comparison with Similar Compounds
a) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
This compound shares a cyanoacetamide backbone but lacks the spirocyclic framework and cyclopentyl group. Its simpler structure (C₅H₇N₃O₂, MW 141 g/mol) suggests lower lipophilicity compared to the target compound.
b) 1-Oxaspiro[2.4]heptane-2-carboxamide (CAS 6975-14-0)
This spirocyclic carboxamide replaces the cyclopentyl and cyanomethyl groups with an oxygen atom in the spiro ring (C₇H₁₁NO₂, MW 141.17 g/mol). The oxygen enhances polarity, likely improving aqueous solubility but reducing membrane permeability relative to the target compound .
Physicochemical Properties
*Estimated based on structural features.
Biological Activity
N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique spirocyclic structure. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : C15H22N2O
- Molecular Weight : 246.35 g/mol
- CAS Number : 1384672-01-8
The spirocyclic framework of this compound contributes to its distinctive chemical properties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes or receptors, potentially leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions that enhance specificity and potency.
Potential Targets:
- Enzymatic Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, influencing signaling pathways related to inflammation, pain, or cancer progression.
Biological Activity and Therapeutic Applications
Research has indicated that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent, possibly through the induction of apoptosis in cancer cells.
- Neuroprotective Effects : The compound might have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insight into the unique characteristics of this compound.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide | Spirocyclic | Anticancer |
| N-(Cyanomethyl)-N-cyclohexylspiro[2.4]heptane-2-carboxamide | Spirocyclic | Analgesic |
| N-(Cyanomethyl)-N-cyclopentylspiro[3.4]octane-2-carboxamide | Spirocyclic | Neuroprotective |
The unique spirocyclic structure of this compound differentiates it from other compounds, potentially enhancing its efficacy and selectivity in biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
